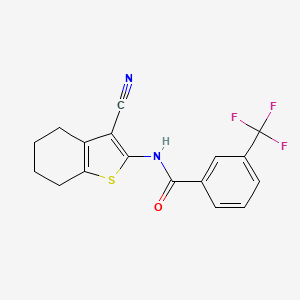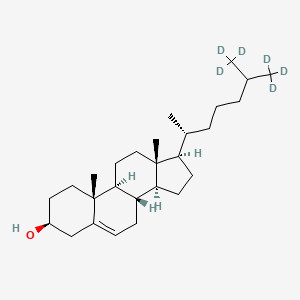![molecular formula C23H17BrN6 B2841455 (E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline CAS No. 330675-66-6](/img/structure/B2841455.png)
(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline is a useful research compound. Its molecular formula is C23H17BrN6 and its molecular weight is 457.335. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Exploration
(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline, as a compound, falls within the broader class of quinazoline derivatives, which have been extensively studied for their potential biological and pharmacological properties. This section explores its scientific research applications, focusing on synthesis methodologies and biological activity, excluding details about drug use, dosage, and side effects.
Chemical Synthesis Approaches
The synthesis of quinazoline derivatives often involves condensation reactions, utilizing bromoacetanilides and various amines or hydrazines to explore their potential as monoamine oxidase inhibitors, which could hint at applications in neurological research or drug development (Misra, Dwivedi, & Parmar, 1980). Additionally, the reactivity of imidazo-, triazolo-, and tetrazolo-isoquinoline derivatives underlines the compound's versatility in creating various bioactive molecules through nitration and bromination, potentially leading to new therapeutics (Deady & Devine, 2004).
Biological Activity and Applications
Research into quinazoline derivatives extends into their use as tyrosine kinase inhibitors, with studies demonstrating significant potential in inhibiting the epidermal growth factor receptor (EGFR), which plays a crucial role in various cancers (Rewcastle et al., 1996). The exploration of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for antimicrobial, antiinflammatory, and other pharmacological screenings further illustrates the compound's relevance in developing new treatments for a range of diseases (Patel et al., 2009).
Advancements in Chemosensor Development
Quinazoline derivatives have also found applications in chemosensor development, particularly for the detection of anions such as fluoride ions. This highlights the compound's utility in analytical chemistry and environmental monitoring, with specific derivatives showing reversible colorimetric and fluorescent chemosensor properties (Zhang, Zhang, Ding, & Gao, 2020).
properties
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-6-bromo-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN6/c1-14(22-25-19-9-5-6-10-20(19)26-22)29-30-23-27-18-12-11-16(24)13-17(18)21(28-23)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,26)(H,27,28,30)/b29-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVHFKPKCQRWAO-IPPBACCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)/C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(2,4-dinitrophenyl)thio]acetate](/img/structure/B2841374.png)

![2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2841376.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2841380.png)
![3-(Bromomethyl)-2-oxaspiro[4.4]nonane](/img/structure/B2841381.png)

![N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2841383.png)
![5-Chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B2841384.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2841385.png)

![3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2841388.png)
